N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine is a key intermediate compound used in the synthesis of Pazopanib [, []. Pazopanib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor that acts on vascular endothelial growth factor receptors (VEGFRs) [**]. While the intermediate itself doesn't have direct applications in scientific research outside its role in Pazopanib synthesis, its study offers insights into the structure-activity relationships of similar molecules and contributes to the development of new pharmaceutical compounds.
N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine is a compound that plays a significant role in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various bioactive molecules. This compound features a unique structural framework that combines a pyrimidine ring with an indazole moiety, contributing to its biological activity and potential therapeutic applications.
This compound is often synthesized as part of the development of drugs targeting specific molecular pathways, particularly in oncology. It is related to other compounds used in medicinal chemistry, including Pazopanib hydrochloride, which is an oral angiogenesis inhibitor used in cancer treatment.
N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine can be classified under the following categories:
The synthesis of N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine typically involves several key steps:
The reaction conditions often include:
The molecular formula for N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine is . Its structure features:
N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine primarily revolves around its role as an intermediate in drug synthesis. For instance, when used in the synthesis of Pazopanib hydrochloride, it aids in inhibiting vascular endothelial growth factor receptors and platelet-derived growth factor receptors. This inhibition disrupts angiogenesis and tumor growth processes.
Key physical properties include:
Important chemical properties include:
These properties are essential for handling and application in laboratory settings.
N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine has various scientific applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in drug development processes.
N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine represents a structurally specialized heterocyclic compound emerging from oncology-focused drug development. Its systematic name follows IUPAC conventions by designating:
This compound exists within a broader family of indazole-pyrimidine hybrids synthesized as kinase inhibitor intermediates. The CAS registry number 1226499-97-3 provides its unique chemical identifier, distinguishing it from isomeric variants like N-(2-chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine (CAS 444731-74-2) where chlorine position differs [4] [5]. Its canonical SMILES notation (Cc1c2ccc(Nc3nccc(Cl)n3)cc2nn1C) and molecular formula (C₁₃H₁₂ClN₅; MW 273.72 g/mol) enable precise chemical representation across databases [3] [10]. The compound’s emergence coincides with targeted cancer therapy developments, particularly as synthetic precursors to clinically established tyrosine kinase inhibitors [7] [9].
Table 1: Molecular Identity Parameters
Parameter | Value |
---|---|
Systematic Name | N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine |
CAS Registry Number | 1226499-97-3 |
Molecular Formula | C₁₃H₁₂ClN₅ |
Molecular Weight | 273.72 g/mol |
Canonical SMILES | Cc1c2ccc(Nc3nccc(Cl)n3)cc2nn1C |
This indazole-pyrimidine derivative serves as a critical intermediate in synthesizing pazopanib—an FDA-approved VEGFR/PDGFR/c-Kit inhibitor for renal cell carcinoma and soft tissue sarcomas. Its therapeutic significance stems from:
Research highlights its role in generating 5-((2-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-4-yl)amino)-2-methylbenzenesulfonamide Hydrochloride (designated D474433), confirming its position in high-value oncotherapeutic synthesis chains [2].
The compound exhibits defined structural relationships with clinical kinase inhibitors:
Table 2: Structural Comparison with Related Compounds
Compound | CAS Number | Key Structural Feature | Biological Role |
---|---|---|---|
N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | 1226499-97-3 | 4-chloro-pyrimidine; Secondary amine linker | Pazopanib synthesis intermediate |
N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | 1252927-45-9 | Tertiary methylamine; 4-chloro-pyrimidine | Advanced pazopanib precursor |
N-(2-chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | 444731-75-3 | 2-chloro-pyrimidine; Tertiary methylamine | Pazopanib impurity |
Critical structural attributes include:
Table 3: Crystallographic Parameters of Analogous Structures
Parameter | Value | Significance |
---|---|---|
Dihedral Angle | 62.63° (indazole-pyrimidine) | Influences three-dimensional binding orientation |
Centroid Distance | 3.720 Å (π-π stacking) | Stabilizes crystal packing; models protein interactions |
Space Group | Monoclinic, C2/c | Confirms molecular conformation |
Figure 1: Synthesis Pathway Highlighting Key Structural Transformations
2,3-Dimethyl-2H-indazol-6-amine │ + 4-chloro-2-chloropyrimidine ↓ N-(4-chloro-2-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine (Secondary Amine) │ + CH₃I (Methylation) ↓ N-(4-chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine (Tertiary Amine) │ + Sulfonylated Aniline ↓ Pazopanib
Synthetic route demonstrates the compound’s role as a pivotal intermediate through selective N-functionalization [2] [7]
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: